4-(4-Aminophenyl)benzamide
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Overview
Description
4-(4-Aminophenyl)benzamide, also known as 4,4’-diaminobenzanilide, is an organic compound with the molecular formula C13H13N3O. It is characterized by the presence of two amino groups attached to a benzamide structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(4-Aminophenyl)benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation. This green and rapid pathway provides high yields and is eco-friendly .
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves the reaction of 4-aminobenzoic acid with 4-aminobenzoyl chloride. The reaction is carried out under controlled conditions to ensure high purity and yield. The product is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
4-(4-Aminophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzamide structure allows for substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
4-(4-Aminophenyl)benzamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Industry: Utilized in the production of dyes, plastics, and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Aminophenyl)benzamide involves its interaction with molecular targets such as DNA methyltransferases. By inhibiting these enzymes, the compound can alter gene expression patterns, which is particularly useful in cancer research. The pathways involved include the suppression of DNA methylation, leading to the re-expression of silenced genes .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzamide: Similar structure but lacks the second amino group.
4-Nitrobenzamide: Contains a nitro group instead of an amino group.
4-Aminobenzoic acid: Similar structure but with a carboxylic acid group instead of a benzamide group.
Uniqueness
4-(4-Aminophenyl)benzamide is unique due to the presence of two amino groups, which enhances its reactivity and potential for various chemical modifications. This dual functionality makes it more versatile compared to its similar counterparts .
Properties
Molecular Formula |
C13H12N2O |
---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
4-(4-aminophenyl)benzamide |
InChI |
InChI=1S/C13H12N2O/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h1-8H,14H2,(H2,15,16) |
InChI Key |
OQXOWBGFFATTOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N)C(=O)N |
Origin of Product |
United States |
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